molecular formula C16H27N3 B15058846 5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine

5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine

Cat. No.: B15058846
M. Wt: 261.41 g/mol
InChI Key: RFGUTEPEQPDFGW-UHFFFAOYSA-N
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Description

5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrrolidine ring and a pyridine ring, both of which are substituted with various functional groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine precursors. One common method involves the alkylation of pyrrolidine with butyl halides under basic conditions to form 1-butylpyrrolidine. This intermediate is then reacted with 2-chloropyridine in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvents such as ethanol or methanol are commonly used, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyridines.

Scientific Research Applications

5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study the function of certain enzymes and receptors.

    Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
  • 5-(1-Butylpyrrolidin-2-yl)-1H-indole

Uniqueness

Compared to similar compounds, 5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine has unique structural features that confer distinct chemical properties. For example, the presence of the N,N,4-trimethyl groups on the pyridine ring can influence its reactivity and binding affinity to molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C16H27N3

Molecular Weight

261.41 g/mol

IUPAC Name

5-(1-butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine

InChI

InChI=1S/C16H27N3/c1-5-6-9-19-10-7-8-15(19)14-12-17-16(18(3)4)11-13(14)2/h11-12,15H,5-10H2,1-4H3

InChI Key

RFGUTEPEQPDFGW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1C2=CN=C(C=C2C)N(C)C

Origin of Product

United States

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